molecular formula C9H6BrNO2S B2407533 Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate CAS No. 2138177-54-3

Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate

Cat. No. B2407533
CAS RN: 2138177-54-3
M. Wt: 272.12
InChI Key: DXBLCEKGOLBYBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains a bromine atom, a pyridine ring, and a thieno ring. It is a yellowish powder that is soluble in organic solvents and has a melting point of 104-106°C.

Scientific Research Applications

Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates

This compound is used in the synthesis of novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates. These novel compounds were synthesized by Pd-catalyzed C–N Buchwald–Hartwig cross-coupling of either methyl 7-aminothieno[3,2-b]pyrazine-6-carboxylate with (hetero)arylhalides or 7-bromothieno[2,3-b]pyrazine-6-carboxylate with (hetero)arylamines .

Antitumor Activity Evaluation

The antitumoral potential of these compounds was evaluated in four human tumor cell lines: gastric adenocarcinoma (AGS), colorectal adenocarcinoma (CaCo-2), breast carcinoma (MCF7), and non-small-cell lung carcinoma (NCI-H460). Some of these compounds showed promising results against AGS or CaCo-2 cell lines without toxicity at their GI 50 values .

Cell Cycle Analysis

The effects of the methoxylated compounds on the cell cycle profile and induction of apoptosis were further studied in the AGS cell line .

Synthesis of GRK2 Inhibitors

“Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate” is used in the synthesis of GRK2 inhibitors. These inhibitors are important in the field of medicinal chemistry as they can potentially be used in the treatment of various diseases .

Development of Kinase Inhibitors

The thieno[2,3-c]pyridine system, which includes “Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate”, attracted attention as a potential starting point for the development of kinase inhibitors .

Drug Discovery Programs

Simple thieno[2,3-c]pyridine derivatives, including “Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate”, could serve as starting points for future drug discovery programs .

Mechanism of Action

Target of Action

Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate is primarily targeted towards G protein-coupled receptor kinase 2 (GRK2) . GRK2 is a serine/threonine kinase that plays a crucial role in the regulation of G protein-coupled receptors (GPCRs). It is involved in various physiological processes and has been implicated in several diseases, including heart failure, hypertension, and diabetes .

Mode of Action

The compound interacts with its target, GRK2, by mimicking ATP, the natural substrate of the kinase . The thieno[2,3-c]pyridine scaffold of the compound forms secondary interactions with the kinase, leading to attenuated reactivity and increased selectivity . This interaction results in the inhibition of GRK2, thereby modulating the activity of GPCRs .

Biochemical Pathways

The inhibition of GRK2 affects the GPCR signaling pathway. GPCRs are involved in a wide range of physiological processes, including sensory perception, immune response, and hormone regulation. By inhibiting GRK2, the compound can modulate these processes, potentially leading to therapeutic effects .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to be bbb permeant .

Result of Action

The primary result of the action of Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate is the inhibition of GRK2, leading to modulation of GPCR activity . This can affect various physiological processes regulated by GPCRs, potentially leading to therapeutic effects in conditions such as heart failure, hypertension, and diabetes .

Action Environment

The action of Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C

properties

IUPAC Name

methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2S/c1-13-9(12)7-2-5-3-11-4-6(10)8(5)14-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBLCEKGOLBYBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CN=CC(=C2S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate

CAS RN

2138177-54-3
Record name methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.